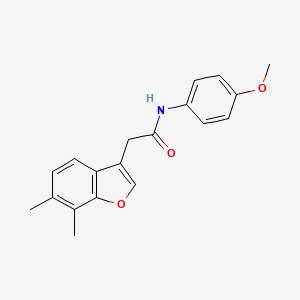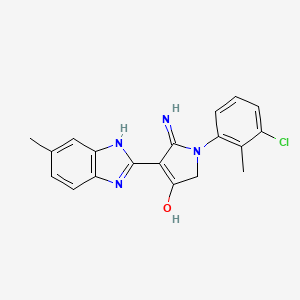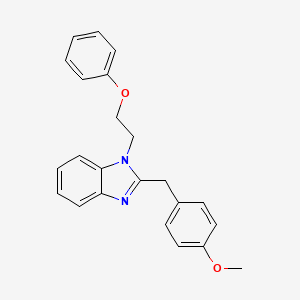
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring substituted with dimethyl groups and an acetamide moiety attached to a methoxyphenyl group. Benzofuran derivatives are known for their diverse biological activities and have been studied for various pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
-
Formation of the Benzofuran Ring: : The benzofuran ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxyacetophenone with a suitable aldehyde in the presence of an acid catalyst to form the benzofuran core.
-
Introduction of Dimethyl Groups: : The dimethyl groups can be introduced through alkylation reactions. For example, the benzofuran core can be treated with methyl iodide in the presence of a base to introduce the dimethyl substituents at the desired positions.
-
Attachment of the Acetamide Moiety: : The acetamide group can be introduced by reacting the benzofuran derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
-
Formation of the Methoxyphenyl Group: : The final step involves the attachment of the methoxyphenyl group to the acetamide moiety. This can be achieved through a nucleophilic substitution reaction using 4-methoxyaniline and the acetamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine derivative.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.
Eigenschaften
Molekularformel |
C19H19NO3 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19NO3/c1-12-4-9-17-14(11-23-19(17)13(12)2)10-18(21)20-15-5-7-16(22-3)8-6-15/h4-9,11H,10H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
NPUFUSQJCIRFEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-3-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B11418842.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B11418848.png)
![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11418853.png)
![2-(3-methoxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11418854.png)
![N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B11418858.png)
![7-(2,5-dimethoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11418863.png)

![N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11418876.png)
![2-furyl-N-{3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl}carboxamide](/img/structure/B11418878.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-propoxybenzamide](/img/structure/B11418894.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11418910.png)
![3,5-dichloro-N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(furan-2-ylmethyl)benzamide](/img/structure/B11418914.png)
![1-(4-chlorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11418915.png)
